molecular formula C10H15NO4 B13839556 5-(2-Amino-1-methoxyethyl)-3-methoxybenzene-1,2-diol

5-(2-Amino-1-methoxyethyl)-3-methoxybenzene-1,2-diol

Cat. No.: B13839556
M. Wt: 213.23 g/mol
InChI Key: OKDWBJZKMRQGCY-UHFFFAOYSA-N
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Description

5-(2-Amino-1-methoxyethyl)-3-methoxybenzene-1,2-diol is an organic compound with the molecular formula C9H13NO3. . This compound is structurally related to noradrenaline, a neurotransmitter involved in the body’s fight-or-flight response.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Amino-1-methoxyethyl)-3-methoxybenzene-1,2-diol can be achieved through several methods. One common approach involves the hydrogenation of 2-aminoisobutyric acid or its esters . This process typically requires a catalyst, such as palladium on carbon, and hydrogen gas under pressure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(2-Amino-1-methoxyethyl)-3-methoxybenzene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.

Scientific Research Applications

5-(2-Amino-1-methoxyethyl)-3-methoxybenzene-1,2-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Amino-1-methoxyethyl)-3-methoxybenzene-1,2-diol involves its interaction with molecular targets such as receptors and enzymes. It may act as an agonist or antagonist at specific receptor sites, influencing neurotransmission pathways. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Amino-1-methoxyethyl)-3-methoxybenzene-1,2-diol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural similarity to noradrenaline makes it particularly interesting for studies related to neurotransmission and pharmacology.

Properties

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

IUPAC Name

5-(2-amino-1-methoxyethyl)-3-methoxybenzene-1,2-diol

InChI

InChI=1S/C10H15NO4/c1-14-8-4-6(9(5-11)15-2)3-7(12)10(8)13/h3-4,9,12-13H,5,11H2,1-2H3

InChI Key

OKDWBJZKMRQGCY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)O)C(CN)OC

Origin of Product

United States

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